Inositol 1-phosphate

Descripción general

Descripción

Inositol 1-phosphate (Ins(1)P1) is a member of the inositol phosphate (InsP) molecular family of second messengers that play a critical role in the transmission of cellular signals . It can be formed by phospholipase C (PLC) hydrolysis of phosphatidylinositol or by dephosphorylation of polyphosphate inositols such as Ins(1,3)P2 by inositol polyphosphate 3-phosphatase .

Synthesis Analysis

The synthesis of Inositol 1-phosphate involves a series of phosphorylation and dephosphorylation reactions carried out by at least 19 phosphoinositide kinases and 28 phosphoinositide phosphatase enzymes . The Arabidopsis thaliana Myo-Inositol 1-Phosphate Synthase1 Gene is required for Myo-inositol Synthesis .Molecular Structure Analysis

Inositol is a deceptively simple molecule. On closer study, a number of sophisticated stereochemical, prochiral, chiral, and conformational issues associated with inositols and their derivatives become evident .Chemical Reactions Analysis

Inositol phosphates, including Inositol 1-phosphate, are involved in a series of complex chemical reactions. These reactions involve the inter-conversion between the inositol phosphate compounds based on cellular demand .Aplicaciones Científicas De Investigación

Metabolic Adaptability Coordinator

Inositol phosphates, including Inositol 1-phosphate, play a crucial role in coordinating metabolic adaptability . They form a network of soluble and membrane-associated molecules that coordinate cellular responses to nutrient uptake and utilization, from growth factor signaling to energy homeostasis .

Major Metabolic Signaling Pathways

Inositol phosphates are involved in major metabolic signaling pathways. They interact with inositol polyphosphates, inositol pyrophosphates, and phosphoinositides to illustrate the central importance of the inositol phosphate signaling network in nutrient responses .

Prostaglandylinositol Cyclic Phosphate Synthesis

Inositol 1-phosphate is a substrate for the synthesis of Prostaglandylinositol Cyclic Phosphate (Cyclic PIP), a natural cyclic AMP antagonist . This compound is biosynthesized from prostaglandin E (PGE) and activated inositol phosphate .

Insulin Resistance Treatment

Inositol supplementation, which includes Inositol 1-phosphate, has been found to help patients with metabolic conditions related to insulin resistance . Cyclic PIP, which is synthesized from Inositol 1-phosphate, triggers many of insulin’s actions intracellularly .

Analytical Procedures and Methods Development

Inositol phosphates, including Inositol 1-phosphate, have been the focus of the development of analytical procedures and methods for their isolation and determination . These methods range from classical precipitation-based analysis to recent bio- and nano-sensor applications .

Therapeutic Benefits in Animal Models

Inhibitors of IP6K, an enzyme that metabolizes Inositol 1-phosphate, have demonstrated therapeutic benefits in animal models . These benefits include lowering body weight, reducing blood glucose, and attenuating myocardial injury .

Mecanismo De Acción

Target of Action

Inositol 1-phosphate and its derivatives play a crucial role in various cellular processes. They are known to decrease insulin resistance, increase insulin sensitivity, and have diverse properties with importance from cell signaling to metabolism . They are also involved in energy metabolism and insulin signaling pathway .

Mode of Action

Inositol 1-phosphate interacts with its targets and brings about changes in cellular processes. The administration of inositol allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake . This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss .

Biochemical Pathways

Inositol 1-phosphate is involved in various biochemical pathways. It plays a crucial role in various signal transduction pathways responsible for cell growth and differentiation, apoptosis, DNA repair, RNA export, regeneration of ATP and more . Inositol phosphates might enhance the browning of white adipocytes and directly improve insulin sensitivity through adipocytes . In addition, inositol pyrophosphates containing high-energy phosphate bonds are considered in increasing cellular energetics .

Pharmacokinetics

Almost all of the ingested myo-inositol and its phosphates (99.8%) are absorbed from the human gastrointestinal tract . The initial step in its metabolism is catalyzed by Ins (1,4,5)P3 3-kinase (InsP3K), followed by modification of Ins (1,3,4,6)P4 by inositol phosphate “multi-kinase” (IPMK) to Ins (1,3,4,5,6)P5 and Ins (1,3,4,5,6)P5 to Ins (1,2,3,4,5,6)P6 .

Result of Action

The result of the action of Inositol 1-phosphate is multifaceted. It plays a crucial role in various signal transduction pathways responsible for cell growth and differentiation, apoptosis, DNA repair, RNA export, regeneration of ATP and more . It also plays a role in insulin

Direcciones Futuras

Propiedades

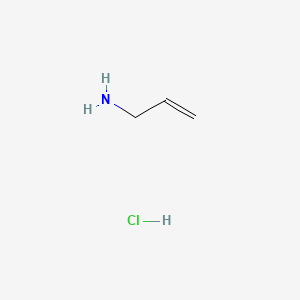

IUPAC Name |

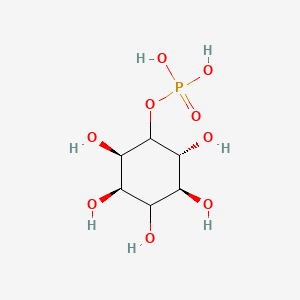

[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1?,2-,3+,4-,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAPMGSXUVUWAF-GCVPSNMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315105 | |

| Record name | Inositol 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

573-35-3, 2831-74-5, 15421-51-9 | |

| Record name | Inositol monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 3-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002831745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015421519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INOSITOL MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G9I890092 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)